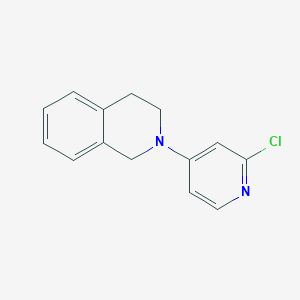

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPOUZHKXFJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its various biological effects, including antibacterial, anticancer, anti-inflammatory properties, and its mechanisms of action.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C14H13ClN2 |

| Molecular Weight | 244.72 g/mol |

| CAS Number | 1436018-81-3 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies conducted against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL. Notably, it showed comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation across various types of cancer cell lines. The IC50 values for different cell lines ranged from 7 to 20 µM, suggesting that it effectively targets specific molecular pathways involved in cancer progression .

Case Study: Breast Cancer

In a specific case study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. The compound's mechanism appears to involve the modulation of cell cycle progression, particularly arresting cells in the S phase .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro tests demonstrated that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis in cancer cells.

- Antioxidant Properties : Potential antioxidant effects may contribute to its neuroprotective and anti-inflammatory activities .

Comparison with Similar Compounds

Aryl-Substituted THIQ Derivatives

Examples :

- 2-Phenyl-/Methoxyphenyl-THIQ-1-carbonitriles (e.g., 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) .

Structural Differences :

- The target compound has a chloropyridinyl group, whereas these analogs feature phenyl or methoxyphenyl groups at the 2-position.

N-Substituted THIQ Derivatives

Examples :

- N-Methyl-THIQ Derivatives (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline) .

Structural Differences :

Heterocyclic-Substituted THIQ Derivatives

Examples :

Structural Differences :

- Piperidyl and carboxylic acid substituents at the 2- or 3-positions versus the chloropyridinyl group.

Complex Functionalized THIQ Derivatives

Examples :

Structural Differences :

- Sulfonamide and tert-butyl-triol substituents versus chloropyridine.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves two key steps:

- Step 1: Construction of the 1,2,3,4-tetrahydroisoquinoline core.

- Step 2: Introduction of the 2-chloropyridin-4-yl substituent at the 2-position.

The methods vary depending on the starting materials and the type of coupling or substitution reactions employed.

Preparation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is commonly prepared via:

- Pictet-Spengler Reaction: Condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system.

- Hydrogenation of Isoquinoline Derivatives: Partial reduction of isoquinoline or substituted isoquinolines to the tetrahydroisoquinoline.

These methods provide the basic tetrahydroisoquinoline framework, which can be further functionalized.

Representative Preparation Method from Patent Literature

A patent (WO2014188453A2) describes a novel process for preparing related substituted tetrahydroisoquinoline derivatives. Although it focuses on different substituents, the methodology is adaptable for 2-(2-chloropyridin-4-yl) derivatives:

- Step 1: Synthesis of a 2-halotetrahydroisoquinoline intermediate.

- Step 2: Palladium-catalyzed cross-coupling with 2-chloropyridin-4-yl boronic acid or ester under controlled conditions (e.g., base, solvent, temperature).

- Step 3: Purification by crystallization or chromatographic methods.

This approach ensures high yields and purity, suitable for pharmaceutical applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Effective for Suzuki coupling |

| Base | K2CO3, Na2CO3, Cs2CO3 | Facilitates transmetalation step |

| Solvent | Toluene, dioxane, DMF, or mixtures | Choice affects solubility and rate |

| Temperature | 80–110 °C | Elevated temperature favors coupling |

| Reaction Time | 6–24 hours | Depends on substrate reactivity |

| Purification | Column chromatography, recrystallization | Ensures high purity for pharmaceutical use |

Optimization of these parameters is crucial for maximizing yield and minimizing side reactions.

Research Findings and Analytical Data

- Yield: Reported yields for the coupling step range from 70% to 90%, indicating efficient synthesis.

- Purity: Analytical techniques such as HPLC and NMR confirm the high purity (>98%) of the final compound.

- Structural Confirmation: Characterization by ^1H NMR, ^13C NMR, and mass spectrometry validates the structure of this compound.

These data support the robustness of the synthetic method for research and development purposes.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Pictet-Spengler + Coupling | β-arylethylamine, aldehydes, 2-chloropyridin-4-yl boronic acid | Straightforward, widely used | Requires multi-step synthesis |

| Hydrogenation + Coupling | Isoquinoline derivatives, Pd catalyst, 2-chloropyridin-4-yl boronic acid | Efficient core formation | Hydrogenation step may require special equipment |

| Direct Nucleophilic Substitution | Halogenated tetrahydroisoquinoline, 2-chloropyridin-4-yl nucleophile | Potentially simpler | Regioselectivity and reactivity challenges |

Q & A

Q. What are the established synthetic routes for 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization strategies, such as:

- Pummerer-type cyclization : N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides undergo cyclization under acidic conditions to form tetrahydroisoquinoline scaffolds .

- Reductive amination : Sodium triacetoxyborohydride (STAB) in acetic acid can reduce imine intermediates to generate tetrahydroisoquinoline derivatives, with yields dependent on steric and electronic effects of substituents .

- Multi-step alkylation : Sequential alkylation of pyridine and tetrahydroisoquinoline precursors, requiring precise temperature control (e.g., 0–5°C for nitration steps) to minimize side reactions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Pummerer Cyclization | TFA, CH₂Cl₂, 25°C | 65–78% | |

| Reductive Amination | STAB, AcOH, RT | 50–70% | |

| Alkylation Sequence | NaH, DMF, 0–5°C | 45–60% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves absolute stereochemistry and bond angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 5.5354 Å, b = 8.0039 Å, c = 35.8207 Å) confirm molecular packing and hydrogen-bonding networks .

- ¹H/¹³C NMR : Distinguishes diastereotopic protons (e.g., δ 0.96–0.94 ppm for cyclopropane protons) and confirms regioselectivity in substitution patterns .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 619 for C₃₄H₃₄N₈O₄ derivatives) .

Q. What are the common chemical reactions and stability considerations for this compound under varying conditions?

- Nucleophilic Aromatic Substitution : The 2-chloropyridinyl group undergoes substitution with amines or thiols at elevated temperatures (80–100°C) .

- Oxidation Sensitivity : The tetrahydroisoquinoline core is prone to oxidation; reactions require inert atmospheres (N₂/Ar) to prevent degradation to isoquinolinones .

- Acid/Base Stability : Hydrolysis of the chloropyridine moiety occurs under strong acidic conditions (pH < 2), necessitating buffered media for aqueous workups .

Advanced Research Questions

Q. How can conflicting biological activity data be reconciled through structural modifications?

Contradictions in bioactivity (e.g., variable IC₅₀ values across assays) may arise from:

- Stereochemical Variations : Enantiomers of tetrahydroisoquinoline derivatives show divergent binding affinities to targets like serotonin receptors. Single-crystal X-ray data can guide chiral resolution .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyridine ring enhances metabolic stability but may reduce solubility .

Methodological Approach :- Synthesize analogs with systematic substituent changes (e.g., -Cl, -OCH₃, -CF₃).

- Compare pharmacokinetic profiles (e.g., LogP, plasma protein binding) .

- Validate via molecular docking to identify steric/electronic clashes with target binding pockets .

Q. What strategies optimize regioselectivity in derivatization reactions of the tetrahydroisoquinoline core?

- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) on the pyridine ring enables selective functionalization at the 3-position via lithiation (e.g., n-BuLi, -78°C) .

- Protecting Group Strategies : Temporary protection of the NH group (e.g., Boc) prevents unwanted alkylation at the 1-position during electrophilic substitutions .

- Catalytic C-H Activation : Pd-catalyzed coupling at the 7-position of the tetrahydroisoquinoline scaffold achieves regioselective arylations without side products .

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

- Case Study : The (4R)-configured biphenyl-tetrahydroquinoline analog exhibits 10-fold higher affinity for κ-opioid receptors than its (4S)-counterpart, as shown in radioligand binding assays .

- Mechanistic Insight : Stereochemistry alters hydrogen-bonding interactions with Asp138 in the receptor’s active site, confirmed by molecular dynamics simulations .

- Experimental Design :

- Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines).

- Compare in vitro activity (e.g., cAMP inhibition) and in vivo efficacy (e.g., analgesia models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.